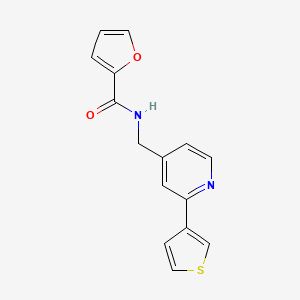

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

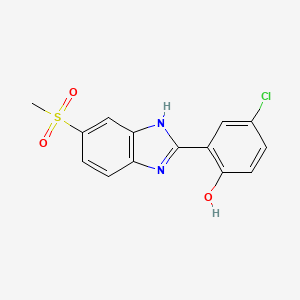

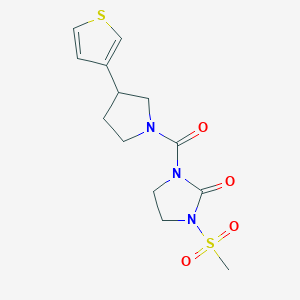

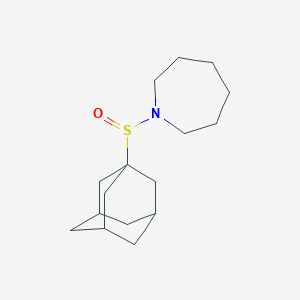

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide, also known as THIOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THIOP is a heterocyclic compound that contains a furan ring, pyridine ring, and a thiophene ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Applications De Recherche Scientifique

Antiprotozoal Agents

Compounds structurally related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide have been explored for their potential as antiprotozoal agents. A study by Ismail et al. (2004) synthesized derivatives showing strong DNA affinities and demonstrated in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria Ismail et al., 2004.

Amplifiers of Phleomycin

Research by Brown and Cowden (1982) investigated compounds with furan-2-yl groups for their roles as amplifiers of phleomycin against Escherichia coli. This study highlights the potential use of these compounds in enhancing antibiotic efficacy Brown & Cowden, 1982.

Synthesis and Reactivity

El’chaninov et al. (2017) focused on the synthesis and properties of compounds including N-(quinolin-6-yl)furan-2-carboxamide, exploring electrophilic substitution reactions. Such research provides insights into the reactivity of these compounds, which is crucial for their application in creating new materials or drugs El’chaninov & Aleksandrov, 2017.

Neuroinflammation Imaging

A novel application in neurology was developed by Horti et al. (2019), who introduced a PET radiotracer specific for the CSF1R, a marker for microglia. This compound, closely related to this compound, enables noninvasive imaging of microglial activity, offering a tool for studying neuroinflammation and potentially aiding in the development of new therapeutics Horti et al., 2019.

Anticancer Activity

Hung et al. (2014) synthesized derivatives of thieno[2,3-b]pyridines-2-carboxamides, including structures related to this compound, and evaluated their antiproliferative activity against cancer cell lines. The findings demonstrate potential applications in cancer therapy, with some derivatives showing significant activity against melanoma and breast cancer cell lines Hung et al., 2014.

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as the formation of hydrogen bonds .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Related compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation .

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNVCCBYQMCROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765683.png)

![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765691.png)